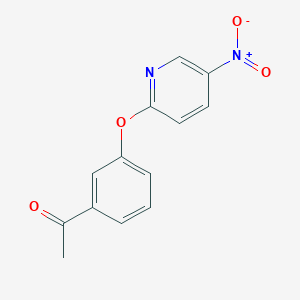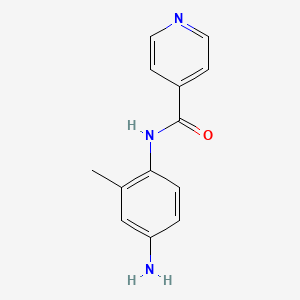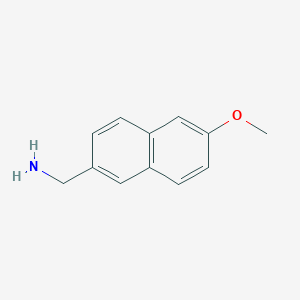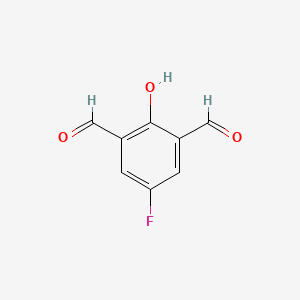
1-(3-(5-nitropyridin-2-yloxy)phenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(5-nitropyridin-2-yloxy)phenyl)ethanone is an organic compound with the molecular formula C13H10N2O4 and a molecular weight of 258.23 g/mol . This compound is characterized by the presence of a nitropyridine group attached to a phenyl ring through an ether linkage, with an ethanone group at the para position of the phenyl ring. It is primarily used in research and industrial applications due to its unique chemical properties.
准备方法
The synthesis of 1-(3-(5-nitropyridin-2-yloxy)phenyl)ethanone typically involves the reaction of 5-nitropyridin-2-ol with 3-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
化学反应分析
1-(3-(5-nitropyridin-2-yloxy)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Hydrolysis: The ethanone group can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amino compound, while substitution reactions can introduce various functional groups at the nitro position.
科学研究应用
1-(3-(5-nitropyridin-2-yloxy)phenyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(3-(5-nitropyridin-2-yloxy)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its observed biological activities .
相似化合物的比较
1-(3-(5-nitropyridin-2-yloxy)phenyl)ethanone can be compared with other similar compounds such as:
1-{3-[(3-Nitropyridin-2-yl)oxy]phenyl}ethan-1-one: This compound has a nitro group at the 3-position of the pyridine ring instead of the 5-position.
1-{3-[(4-Nitropyridin-2-yl)oxy]phenyl}ethan-1-one: This compound has a nitro group at the 4-position of the pyridine ring.
1-{3-[(2-Nitropyridin-2-yl)oxy]phenyl}ethan-1-one: This compound has a nitro group at the 2-position of the pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
属性
分子式 |
C13H10N2O4 |
|---|---|
分子量 |
258.23 g/mol |
IUPAC 名称 |
1-[3-(5-nitropyridin-2-yl)oxyphenyl]ethanone |
InChI |
InChI=1S/C13H10N2O4/c1-9(16)10-3-2-4-12(7-10)19-13-6-5-11(8-14-13)15(17)18/h2-8H,1H3 |
InChI 键 |
YXSYMWKWCAOQOO-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)OC2=NC=C(C=C2)[N+](=O)[O-] |
规范 SMILES |
CC(=O)C1=CC(=CC=C1)OC2=NC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/structure/B1644144.png)


![N-{[(3-nitrophenyl)amino]carbonyl}glycine](/img/structure/B1644166.png)





